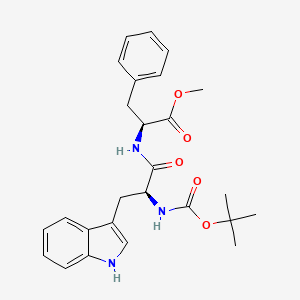![molecular formula C15H19N5O7 B7889912 [2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate](/img/structure/B7889912.png)
[2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “[2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate” is known as ammonium hydroxide. It is a solution of ammonia in water and is commonly referred to as ammonia water or aqueous ammonia. Ammonium hydroxide is a colorless liquid with a pungent odor and is widely used in various industrial and laboratory applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ammonium hydroxide is typically prepared by dissolving ammonia gas (NH3) in water (H2O). The reaction is exothermic and can be represented by the following equation: [ \text{NH}_3 (g) + \text{H}_2\text{O} (l) \rightarrow \text{NH}_4\text{OH} (aq) ]
Industrial Production Methods: In industrial settings, ammonium hydroxide is produced by bubbling ammonia gas through water in large absorption towers. The concentration of the solution can be controlled by adjusting the amount of ammonia gas introduced and the temperature of the water. The resulting solution is then stored in sealed containers to prevent the escape of ammonia gas .
Chemical Reactions Analysis
Types of Reactions: Ammonium hydroxide undergoes various chemical reactions, including:
Neutralization: Reacts with acids to form ammonium salts and water. [ \text{NH}_4\text{OH} + \text{HCl} \rightarrow \text{NH}_4\text{Cl} + \text{H}_2\text{O} ]
Precipitation: Reacts with metal ions to form insoluble hydroxides. [ \text{NH}_4\text{OH} + \text{CuSO}_4 \rightarrow \text{Cu(OH)}_2 + \text{(NH}_4\text{)}_2\text{SO}_4 ]
Common Reagents and Conditions: Ammonium hydroxide is commonly used with acids (e.g., hydrochloric acid) and metal salts (e.g., copper sulfate) under ambient conditions. The reactions are typically carried out at room temperature and atmospheric pressure.
Major Products Formed: The major products formed from reactions involving ammonium hydroxide include ammonium salts (e.g., ammonium chloride) and metal hydroxides (e.g., copper hydroxide) .
Scientific Research Applications
Ammonium hydroxide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions, including the synthesis of organic and inorganic compounds.
Biology: Employed in the preparation of biological samples and as a buffer solution in biochemical assays.
Medicine: Utilized in the formulation of certain pharmaceuticals and as a cleaning agent for medical equipment.
Mechanism of Action
Ammonium hydroxide exerts its effects primarily through its basic nature. It can accept protons (H+) from acids, leading to the formation of water and ammonium ions (NH4+). This property makes it an effective neutralizing agent. Additionally, ammonium hydroxide can complex with metal ions, leading to the formation of metal hydroxides, which are often insoluble and precipitate out of solution .
Comparison with Similar Compounds
Ammonium hydroxide can be compared with other similar compounds, such as:
Sodium hydroxide (NaOH): Both are strong bases, but sodium hydroxide is a solid at room temperature, while ammonium hydroxide is a solution.
Potassium hydroxide (KOH): Similar to sodium hydroxide, potassium hydroxide is also a strong base and solid at room temperature.
Calcium hydroxide (Ca(OH)2):
Ammonium hydroxide is unique due to its gaseous precursor (ammonia) and its use in aqueous form, making it versatile for various applications.
Properties
IUPAC Name |
[2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]-3-acetyloxypropyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O7/c1-8(21)17-15-18-13-12(14(24)19-15)16-6-20(13)7-27-11(4-25-9(2)22)5-26-10(3)23/h6,11H,4-5,7H2,1-3H3,(H2,17,18,19,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZKHGVZZSQDPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)COC(COC(=O)C)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)COC(COC(=O)C)COC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![[(1R)-1-(4-methylphenyl)ethyl]azanium;chloride](/img/structure/B7889937.png)

